1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenethylurea
Description
1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenethylurea is a urea derivative featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions. The molecule contains two distinct moieties: a phenethyl group attached to one urea nitrogen and a 1,5-dimethylpyrazole-ethyl chain linked to the other. Urea derivatives are known for their hydrogen-bonding capabilities, which influence solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-13-12-15(19-20(13)2)9-11-18-16(21)17-10-8-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOVEDMMAKEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenethylurea typically involves the following steps:
Formation of 1,5-Dimethyl-1H-pyrazol-3-yl Ethyl Ester: The starting material, 1,5-dimethyl-1H-pyrazol-3-yl ethyl ester, is synthesized through the reaction of 1,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine.
Phenethylamine Addition: Phenethylamine is then added to the reaction mixture, leading to the formation of the intermediate urea derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry: This compound has shown potential in the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.
Agriculture: Pyrazole derivatives are used in the synthesis of herbicides and insecticides due to their biological activity against pests and weeds.
Material Science: The compound's unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenethylurea exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Urea Derivatives
The compound’s structure can be compared to related urea-based pyrazole derivatives:
Key Observations:
- Functional Group Variation: Unlike β-keto-enol derivatives (e.g., ), the urea group enables stronger hydrogen-bonding interactions, which may enhance crystallinity or receptor binding .
- Pyrazole Modifications : The 1,5-dimethyl substitution on the pyrazole ring is conserved across analogs, suggesting steric and electronic stability contributions .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The urea moiety (–NH–CO–NH–) can act as both donor and acceptor, forming intermolecular hydrogen bonds. This contrasts with β-keto-enol compounds (e.g., ), which exhibit intramolecular O–H···O hydrogen bonds stabilizing enol tautomers .
- Crystal Packing: Pyrazole-containing urea derivatives (e.g., BK50164) may adopt orthogonal or monoclinic systems, similar to related structures in and (space group P2₁2₁2₁, Z=4). However, bulky substituents like phenethyl could disrupt packing efficiency .
Biological Activity
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenethylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylurea. Its structure includes a pyrazole ring, which is known for its diverse biological activities, and a phenyl group that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O |
| Molecular Weight | 262.32 g/mol |
| CAS Number | 2034363-54-5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It interacts with specific receptors in the body, modulating their activity and influencing cellular responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Research indicates that derivatives of pyrazole compounds often exhibit a wide range of biological activities. Here are some key findings related to the compound:
- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown effectiveness against breast and colon cancer cell lines by inhibiting cell proliferation and inducing cell cycle arrest .
- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can reduce inflammation markers in various models of inflammatory diseases. This suggests potential applications in treating conditions like arthritis .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazole derivatives. The results indicated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating effective potency .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, researchers found that a related pyrazole compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests that this compound may possess similar anti-inflammatory capabilities.
Q & A
Q. What are the key synthetic pathways for 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenethylurea, and how can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core followed by urea bond formation. Critical steps include:
-
Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling for regioselective substitution .
-
Urea Linkage : Reaction of an isocyanate intermediate with a phenethylamine derivative under anhydrous conditions, often using DMF or THF as solvents .
-
Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the final compound (>95% purity) .
-
Optimization : Yield improvements (60–80%) are achieved by controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:isocyanate) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, β-diketone, 70°C, 6h | 75 | TLC (Rf = 0.5) |
| Urea Bonding | Phenethylamine, triphosgene, DMF, 24h | 68 | HPLC (98%) |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole CH3 groups at δ 2.3–2.5 ppm; urea NH signals at δ 6.8–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 345.18 for C₁₉H₂₄N₄O) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological activities are associated with structurally analogous pyrazole-urea derivatives?
- Methodological Answer : Similar compounds exhibit:
- Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ = 2.1 µM) in RAW 264.7 macrophage assays .
- Anticancer Potential : Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 8.7 µM) via caspase-3 activation .
- Kinase Modulation : Selectivity for JAK2 (Ki = 0.3 µM) in kinase profiling assays .
- Assay Design : Use dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for apoptosis) to validate activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target specificity?
- Methodological Answer :
- Substituent Modification :
- Pyrazole Methyl Groups : 1,5-Dimethyl substitution improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .
- Phenethyl Chain : Lengthening the chain enhances lipophilicity (logP from 2.8 to 3.5), correlating with blood-brain barrier penetration .
- Bioisosteric Replacement : Replacing urea with thiourea reduces off-target binding (e.g., 50% lower hERG inhibition) .
- 3D-QSAR Modeling : CoMFA or CoMSIA models predict activity cliffs and guide synthesis .
Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., 22% in rats vs. 45% in mice) and tissue distribution to explain efficacy gaps .
- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo activity .
- Species-Specific Factors : Adjust dosing regimens for cytochrome P450 differences (e.g., CYP3A4 vs. CYP2D6 dominance) .
Q. What computational strategies predict the compound’s interaction with potential biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens targets (e.g., JAK2, PDB: 3KCK) with scoring functions (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns) .
- Pharmacophore Mapping : Aligns urea NH groups with hydrogen bond acceptors in ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
